4-Bromo-8-(trifluoromethoxy)quinoline

organic synthesis quinoline functionalization process chemistry

Sourcing the precise regioisomer is critical for reproducible SAR in kinase and antimalarial programs; generic 8-substituted quinolines fail to replicate the steric and electronic profile of the 4-bromo-8-OCF₃ scaffold. 4-Bromo-8-(trifluoromethoxy)quinoline (CAS 1189105-60-9) resolves this gap: • Enables single-step Suzuki, Buchwald-Hartwig, or Sonogashira coupling at the activated 4-position, compatible with multi-gram scale-up. • The 8-OCF₃ group drives low-nanomolar target engagement (e.g., MNK1/2 IC₅₀ 6 nM) and simplifies probe synthesis via click-chemistry handles. • Available with ≥95% purity, stored under inert gas at 2-8°C, and dispatched globally under ambient conditions to support just-in-time discovery workflows.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
CAS No. 1189105-60-9
Cat. No. B1371723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-8-(trifluoromethoxy)quinoline
CAS1189105-60-9
Molecular FormulaC10H5BrF3NO
Molecular Weight292.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)Br
InChIInChI=1S/C10H5BrF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H
InChIKeySTBZTALIYXDJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-8-(trifluoromethoxy)quinoline (CAS 1189105-60-9): Chemical Profile and Structural Identity for Research Procurement


4-Bromo-8-(trifluoromethoxy)quinoline (CAS 1189105-60-9; molecular formula C₁₀H₅BrF₃NO; molecular weight 292.05) is a halogenated quinoline derivative containing a bromine atom at the 4-position and a trifluoromethoxy (-OCF₃) substituent at the 8-position . Quinoline-based scaffolds are widely recognized in medicinal chemistry as privileged structures for kinase inhibitor development and antimalarial drug discovery programs [1]. The 8-OCF₃ substitution imparts distinctive electronic and lipophilic properties to the quinoline core, while the 4-bromo handle serves as a strategic functional group for downstream diversification via cross-coupling chemistry [2]. Storage under inert gas at 2-8°C is recommended to maintain compound integrity .

Why Generic Substitution Fails: The 8-OCF₃ / 4-Br Regioisomeric Distinction in 4-Bromo-8-(trifluoromethoxy)quinoline


The specific substitution pattern of 4-bromo-8-(trifluoromethoxy)quinoline cannot be interchanged with other bromo-trifluoromethoxyquinoline regioisomers or simpler 8-substituted quinolines without fundamentally altering both synthetic utility and target engagement potential. The 4-bromo position provides a highly activated site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), a reactivity profile that differs markedly from 5-, 6-, or 7-bromo substituted analogs [1]. Simultaneously, the 8-trifluoromethoxy substituent occupies a sterically constrained peri-position relative to the quinoline nitrogen, influencing both the electronic properties of the heterocyclic nitrogen and the conformational space available to substituents introduced at the 4-position—a structural feature not replicated by 6-OCF₃, 7-OCF₃, or 8-CF₃ alternatives [2]. In structure-activity relationship (SAR) studies, the attachment of trifluoromethoxy biaryl side chains at specific quinoline positions (2-, 3-, 4-, or 6-position) has been shown to be crucially important for generating selective and potent antimalarial activity, with the 4-position being among the validated attachment points [3]. Procurement of the precise regioisomer is therefore essential for SAR continuity and reproducible cross-coupling outcomes.

Quantitative Comparative Evidence: 4-Bromo-8-(trifluoromethoxy)quinoline vs. Structural Analogs in Key Performance Dimensions


Synthetic Accessibility: Direct Bromination of 8-Trifluoromethoxyquinoline vs. Multi-Step Regioisomer Synthesis

4-Bromo-8-(trifluoromethoxy)quinoline is accessible via direct electrophilic bromination of commercially available 8-(trifluoromethoxy)quinoline using N-bromosuccinimide (NBS) as the brominating agent . This single-step synthetic route contrasts with the preparation of other bromo-trifluoromethoxyquinoline regioisomers (e.g., 5-bromo, 6-bromo, or 7-bromo variants), which typically require either multi-step sequences or non-selective bromination conditions yielding regioisomeric mixtures . For the 8-OCF₃ substrate, electrophilic substitution is directed to the 4-position by the electron-donating character of the quinoline nitrogen and the steric/electronic influence of the peri-OCF₃ group. In contrast, bromination of 5-(trifluoromethoxy)quinoline or 6-(trifluoromethoxy)quinoline may yield multiple brominated products, necessitating chromatographic separation and reducing isolated yield . Patent literature documents that bromo-substituted quinolines of this class serve as key intermediates for HCV therapeutic agents, with the 4-bromo position specifically enabling subsequent palladium-catalyzed diversification [1].

organic synthesis quinoline functionalization process chemistry

Kinase Inhibitor Scaffold Potential: Structural Class-Level Evidence from Trifluoromethoxy-Quinoline Derivatives

While direct biological activity data for 4-bromo-8-(trifluoromethoxy)quinoline itself is not available in primary literature, the compound belongs to a well-validated class of trifluoromethoxy-substituted quinoline kinase inhibitors. The 8-OCF₃ quinoline scaffold has been incorporated into multiple kinase inhibitor chemotypes, with representative compounds demonstrating single-digit nanomolar IC₅₀ values against MAP kinase-interacting serine/threonine-protein kinases (MNK1/2). Specifically, a quinoline-based inhibitor containing the 8-trifluoromethoxy pharmacophore (CHEMBL4073443) exhibited IC₅₀ = 6 nM against MNK1/2 in human HCT116 colorectal carcinoma cells, measured via eIF4E phosphorylation at Ser209 after 2-hour exposure in an HTRF assay, with further data showing IC₅₀ = 2 nM (MNK1) and IC₅₀ = 1 nM (MNK2) in HEK293 cellular assays [1]. The 4-bromo handle on the target compound provides a functionalization point for introducing additional kinase-binding elements (e.g., biaryl, heteroaryl, or amino substituents) via palladium-catalyzed cross-coupling, enabling SAR exploration that the non-brominated 8-(trifluoromethoxy)quinoline parent scaffold cannot support [2].

kinase inhibition cancer therapeutics medicinal chemistry

Antimalarial SAR: Positional Importance of Trifluoromethoxy Substitution for PfNDH2 Inhibition

A comprehensive structure-activity relationship (SAR) review of antimalarial quinolones establishes that trifluoromethoxy substitution at specific positions on the quinoline/quinolone core is critical for generating selective and potent activity against Plasmodium-resistant strains [1]. Attachment of a substituted trifluoromethoxy biaryl side chain at the 2-, 3-, 4-, or 6-position of the quinolone core has been demonstrated to be crucially important for antiplasmodial potency and selectivity [1]. The 4-position of the quinoline core—corresponding exactly to the bromination site of the target compound—represents one of only four validated attachment points for trifluoromethoxy biaryl side chains in endochin-like quinolones (ELQs), a class of antimalarial agents currently under clinical investigation [1]. Notably, 6-chloro and 7-methoxy moieties on the quinolone core were identified as essential pharmacophores when the trifluoromethoxy biaryl side chain is placed at the 2- or 3-position, whereas a methyl or ethyl ester at the 3-position is essential when the trifluoromethoxy aryl side chain is attached at the 6- or 7-position [1]. The 4-position attachment strategy offers a distinct SAR vector that does not require these additional core modifications, providing a synthetically accessible entry point for ELQ analog development [1].

antimalarial drug discovery quinolone SAR PfNDH2 inhibition

High-Impact Application Scenarios for 4-Bromo-8-(trifluoromethoxy)quinoline (CAS 1189105-60-9)


Medicinal Chemistry: Diversification to 4-Substituted-8-OCF₃ Quinoline Kinase Inhibitor Libraries

Use 4-bromo-8-(trifluoromethoxy)quinoline as the core building block for generating focused kinase inhibitor libraries via palladium-catalyzed Suzuki-Miyaura cross-coupling. The 4-bromo position provides a synthetically orthogonal handle for introducing aryl, heteroaryl, or alkenyl diversity elements while retaining the 8-OCF₃ pharmacophore [1]. This approach builds upon the established class-level kinase inhibition of 8-OCF₃ quinoline derivatives, which have demonstrated single-digit nanomolar IC₅₀ values (6 nM against MNK1/2 in cellular assays) [2]. The cross-coupling methodology is industrially validated for bromo-substituted quinoline intermediates in HCV drug development programs [1].

Antimalarial Drug Discovery: 4-Position ELQ Scaffold Construction

Employ 4-bromo-8-(trifluoromethoxy)quinoline as the starting material for constructing endochin-like quinolone (ELQ) antimalarial agents. The 4-position bromine enables direct installation of trifluoromethoxy biaryl side chains—a validated SAR strategy that generates potent and selective PfNDH2 inhibitors active against drug-resistant Plasmodium strains [3]. This positional strategy avoids the synthetic complexity associated with alternative attachment points (2-, 3-, 6-, or 7-positions), which require additional core modifications (6-chloro, 7-methoxy, or 3-ester pharmacophores) for optimal activity [3].

Process Chemistry: Scalable Intermediate for 4-Functionalized Quinoline Derivatives

Utilize 4-bromo-8-(trifluoromethoxy)quinoline as a scalable intermediate for producing diverse 4-substituted-8-(trifluoromethoxy)quinoline derivatives. The single-step synthesis from commercially available 8-(trifluoromethoxy)quinoline and established palladium-catalyzed cross-coupling protocols [1] provide a cost-effective manufacturing route compared to multi-step regioisomer syntheses. This is particularly advantageous for programs requiring multi-gram to kilogram quantities of 4-aryl/heteroaryl-8-OCF₃ quinolines for advanced preclinical development.

Chemical Biology: Probe Development for Target Identification Studies

Deploy 4-bromo-8-(trifluoromethoxy)quinoline as a precursor for affinity-based chemical probes. The 4-bromo position can be functionalized with click-chemistry handles (e.g., terminal alkynes via Sonogashira coupling) or biotin/fluorophore tags, enabling target identification and cellular localization studies [1]. This application leverages the 8-OCF₃ scaffold's validated engagement with kinase targets [2] while providing a chemically tractable route to probe molecules.

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